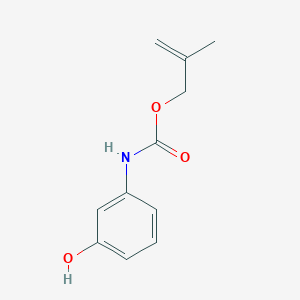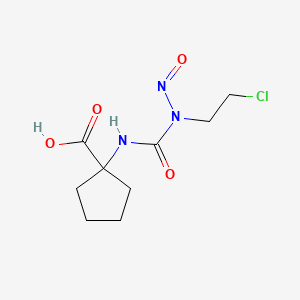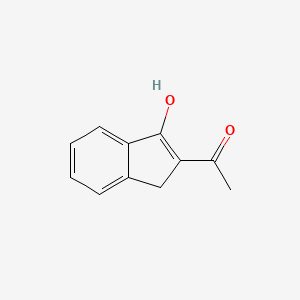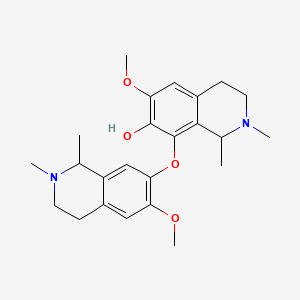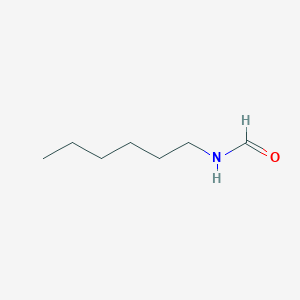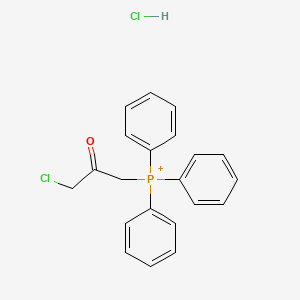![molecular formula C14H9N B12813254 Indolizino[6,5,4,3-ija]quinoline](/img/structure/B12813254.png)
Indolizino[6,5,4,3-ija]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indolizino[6,5,4,3-ija]quinoline is a polycyclic aromatic compound with the molecular formula C14H9N. This compound has garnered significant attention due to its unique electronic and optical properties, making it a valuable component in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Indolizino[6,5,4,3-ija]quinoline can be synthesized through several methods. One common approach involves the bromination of precursors such as corannulene, indolizine, and this compound itself. This bromination can be achieved through heat treatment or ultrasonic treatment, leading to the formation of carbon materials with high percentages of pentagons and tertiary nitrogen . Another method involves the simple heat treatment of this compound at 973 K, which results in a carbon material with exceptionally high basal-nitrogen content .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions: Indolizino[6,5,4,3-ija]quinoline undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of nitrogen atoms in the compound, which can act as nucleophiles or electrophiles depending on the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include bromine for bromination, manganese for catalyzed C-H activation, and various electron-deficient derivatives for copolymerization . The reaction conditions vary depending on the desired product, but typically involve elevated temperatures and specific catalysts to drive the reactions to completion.
Major Products Formed: The major products formed from the reactions of this compound include π-extended ullazine derivatives, donor-acceptor conjugated polymers, and functionalized tetrahydroindolizino derivatives . These products exhibit unique electronic and optical properties, making them valuable for various applications.
Aplicaciones Científicas De Investigación
Indolizino[6,5,4,3-ija]quinoline has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a precursor for the synthesis of advanced functional dyes and π-expanded porphyrinoids . In biology and medicine, derivatives of this compound have been explored for their anticancer, antimicrobial, and anti-inflammatory activities . In industry, the compound is used in the development of dye-sensitized solar cells and other organic electronic devices due to its outstanding performance and stability .
Mecanismo De Acción
The mechanism of action of indolizino[6,5,4,3-ija]quinoline involves its interaction with molecular targets and pathways in biological systems. The compound’s unique electronic structure allows it to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . In the context of dye-sensitized solar cells, the compound’s ability to absorb light and transfer electrons efficiently is key to its performance .
Comparación Con Compuestos Similares
Indolizino[6,5,4,3-ija]quinoline is similar to other polycyclic aromatic hydrocarbons (PAHs) such as pyrene and indolizine . its unique structure, which includes a nitrogen atom embedded in the scaffold, gives it distinct electronic and optical properties. This makes it particularly valuable for applications in organic electronics and dye-sensitized solar cells. Other similar compounds include quinolines and isoquinolines, which also feature a pyridine ring and exhibit π-deficient properties .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique electronic and optical properties, combined with its ability to undergo various chemical reactions, make it a valuable component in the development of advanced materials and technologies.
Propiedades
Fórmula molecular |
C14H9N |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
14-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4(15),5,7,9,11-heptaene |
InChI |
InChI=1S/C14H9N/c1-2-10-4-6-12-8-9-13-7-5-11(3-1)14(10)15(12)13/h1-9H |
Clave InChI |
DIXAUUCCITYOIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=CC=C(N43)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (R)-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate](/img/structure/B12813185.png)
![[2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12813200.png)
